An In-Depth Technical Guide to Ethyl (4E)-3-oxohex-4-enoate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl (4E)-3-oxohex-4-enoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl (4E)-3-oxohex-4-enoate, a bifunctional organic molecule with significant potential in synthetic chemistry. As a molecule that is not extensively characterized in publicly available literature, this document synthesizes known data, outlines probable synthetic routes based on established chemical principles, and explores its potential applications in research and drug development.
Nomenclature, Structure, and CAS Number Ambiguity
Ethyl (4E)-3-oxohex-4-enoate is a β-keto ester with an α,β-unsaturated ketone system. The " (4E)" designation indicates the trans configuration of the double bond between carbons 4 and 5.
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IUPAC Name: ethyl (4E)-3-oxohex-4-enoate[1]
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Molecular Formula: C₈H₁₂O₃[1]
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Canonical SMILES: CCOC(=O)CC(=O)C=CC[1]
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InChI: InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3,5H,4,6H2,1-2H3/b5-3+[1]
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InChIKey: GAWHNZKGIRQKAX-HWKANZROSA-N[1]
It is critical to note a significant ambiguity concerning the CAS Registry Number 25654-09-5 . While databases such as PubChem assign this number to ethyl (4E)-3-oxohex-4-enoate, it is also widely associated with Cannabigerol (CBG), a structurally unrelated phytocannabinoid.[1] This discrepancy necessitates careful cross-verification of the compound's identity when sourcing materials or interpreting data.
Physicochemical Properties
Due to the limited availability of experimentally determined data for ethyl (4E)-3-oxohex-4-enoate, the following table includes computed properties from reputable chemical databases, alongside known properties of the closely related saturated analogue, ethyl 3-oxohexanoate.
| Property | Value (ethyl (4E)-3-oxohex-4-enoate) | Value (ethyl 3-oxohexanoate) | Source |
| Molecular Weight | 156.18 g/mol | 158.19 g/mol | [1] |
| Physical Form | Liquid | Colorless to light yellow liquid | [2] |
| Boiling Point | Not available | 95 °C / 15 mmHg | [3] |
| Density | Not available | 0.99 g/cm³ | [3] |
| Refractive Index | Not available | 1.43 | [3] |
| XLogP3 | 1.1 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 0 | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [1] |
| Rotatable Bond Count | 5 | 6 | [1] |
| Topological Polar Surface Area | 43.4 Ų | 43.4 Ų | [1] |
Synthesis and Purification
Proposed Synthesis: Horner-Wadsworth-Emmons Reaction
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of ethyl (4E)-3-oxohex-4-enoate, the reaction would proceed between the ylide of ethyl 2-(diethoxyphosphoryl)acetate and propanal.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
Materials:
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Ethyl 2-(diethoxyphosphoryl)acetate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Propanal
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF to the flask and cool to 0 °C in an ice bath.
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Slowly add a solution of ethyl 2-(diethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF to the NaH suspension.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
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Olefination: Cool the solution of the phosphonate carbanion back to 0 °C.
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Add a solution of propanal (1.1 equivalents) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x volume of THF).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure ethyl (4E)-3-oxohex-4-enoate.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by water. Therefore, all glassware must be dried, and anhydrous solvents must be used.
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Inert Atmosphere: Sodium hydride and the phosphonate carbanion are air-sensitive. An inert atmosphere of argon or nitrogen prevents their degradation.
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Temperature Control: The initial deprotonation is exothermic and is performed at 0 °C to control the reaction rate. The olefination step is also initiated at a low temperature to control the addition rate and can be warmed to room temperature to drive the reaction to completion.
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Aqueous Work-up: The aqueous work-up serves to quench the reaction and remove water-soluble byproducts, such as the phosphate salt formed from the phosphonate reagent.
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Chromatographic Purification: Flash column chromatography is a standard method for purifying organic compounds of moderate polarity and is expected to effectively separate the desired product from any unreacted starting materials or side products.
Caption: Horner-Wadsworth-Emmons reaction workflow for the synthesis of ethyl (4E)-3-oxohex-4-enoate.
Spectral Data Analysis (Predicted)
¹H NMR (CDCl₃, 300 MHz):
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δ ~1.25 (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester group.
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δ ~1.90 (d, 3H): Doublet for the methyl protons at C6, coupled to the vinyl proton at C5.
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δ ~3.45 (s, 2H): Singlet for the active methylene protons at C2, between the two carbonyl groups. In the presence of enol tautomer, this signal may be broadened or reduced in integration.
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δ ~4.15 (q, 2H): Quartet for the methylene protons of the ethyl ester group.
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δ ~6.10 (d, 1H): Doublet for the vinyl proton at C4, coupled to the proton at C5.
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δ ~6.80 (dq, 1H): Doublet of quartets for the vinyl proton at C5, coupled to the proton at C4 and the methyl protons at C6.
¹³C NMR (CDCl₃, 75 MHz):
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δ ~14.0: Ethyl ester methyl carbon.
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δ ~18.0: C6 methyl carbon.
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δ ~49.0: C2 methylene carbon.
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δ ~61.0: Ethyl ester methylene carbon.
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δ ~130.0: C4 vinyl carbon.
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δ ~145.0: C5 vinyl carbon.
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δ ~167.0: C1 ester carbonyl carbon.
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δ ~198.0: C3 ketone carbonyl carbon.
Infrared (IR) Spectroscopy (neat):
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~2980 cm⁻¹: C-H stretching of sp³ hybridized carbons.
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~1740 cm⁻¹: C=O stretching of the ester carbonyl group.
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~1680 cm⁻¹: C=O stretching of the α,β-unsaturated ketone.
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~1630 cm⁻¹: C=C stretching of the conjugated double bond.
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~1180 cm⁻¹: C-O stretching of the ester.
Mass Spectrometry (MS):
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Expected [M]⁺: 156.0786 m/z.
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Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the ethoxy group (-45), the ethyl group (-29), and cleavage at the carbonyl groups.
Reactivity and Potential Applications
Ethyl (4E)-3-oxohex-4-enoate possesses multiple reactive sites, making it a versatile building block in organic synthesis.
Caption: Key reactive sites and potential synthetic transformations of ethyl (4E)-3-oxohex-4-enoate.
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Active Methylene Group (C2): The protons on the carbon between the two carbonyl groups are acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can undergo a variety of reactions, including alkylation and acylation, allowing for further functionalization of the molecule.
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α,β-Unsaturated Ketone System: The conjugated system is susceptible to nucleophilic attack at the β-position (C5) in a Michael addition reaction. This allows for the introduction of a wide range of carbon and heteroatom nucleophiles.
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Dicarbonyl Moiety: The 1,3-dicarbonyl system is a common precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazine, hydroxylamine, and urea, respectively.
Given this reactivity profile, ethyl (4E)-3-oxohex-4-enoate is a promising intermediate for the synthesis of complex molecules in drug discovery and materials science. Its ability to participate in both C-C bond-forming reactions and heterocycle synthesis makes it a valuable scaffold for creating diverse molecular libraries for biological screening.
Safety and Handling
While specific safety data for ethyl (4E)-3-oxohex-4-enoate is limited, based on its functional groups and data for similar compounds, the following precautions should be taken:
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Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312). IF ON SKIN: Wash with plenty of soap and water (P302+P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2]
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Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[2]
Conclusion
Ethyl (4E)-3-oxohex-4-enoate is a molecule with significant synthetic potential that is currently under-characterized in the scientific literature. The ambiguity of its CAS number highlights the importance of rigorous analytical verification. Based on established reactivity principles, this guide provides a framework for its synthesis, characterization, and potential applications. As a versatile building block, ethyl (4E)-3-oxohex-4-enoate represents an opportunity for the development of novel synthetic methodologies and the creation of new molecular entities for a range of scientific disciplines.
References
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Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and. Retrieved from [Link]
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Wikipedia. (2023, October 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-ethyl-4-oxohexanoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl (E)-3-oxo-4-hexenoate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. Retrieved from [Link]
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Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
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ACS Publications. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Retrieved from [Link]
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ACS Publications. (2001). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. Retrieved from [Link]
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Organic Syntheses. (n.d.). ETHYL (R,E)-4-O-BENZYL-4,5-DIHYDROXY-2-PENTENOATE. Retrieved from [Link]
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ACS Publications. (2000). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. Retrieved from [Link]
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Swarthmore College. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 17). 23.5: Mixed Aldol Reactions. Retrieved from [Link]
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ResearchGate. (2016, January 26). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]
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Nanyang Technological University. (n.d.). Reassignment of Improbable Natural Products Identified through Chemical Principle Screening. Retrieved from [Link]
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